2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide
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Overview
Description
2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a furan ring, and a pyridine ring attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps. One common method includes the bromination of benzamide followed by coupling reactions to introduce the furan and pyridine moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated benzamides.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methylbenzamide
- 2-bromo-N-phenylbenzamide
- 2-bromo-N-(pyridin-2-yl)benzamide
Comparison
Compared to similar compounds, 2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both furan and pyridine rings. This structural feature enhances its versatility and potential applications in various fields. The combination of these rings can lead to unique electronic and steric properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-bromo-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-13-9-10-14(23-13)12-21(17-8-4-5-11-20-17)18(22)15-6-2-3-7-16(15)19/h2-11H,12H2,1H3 |
InChI Key |
LKAVZBYHTUYAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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